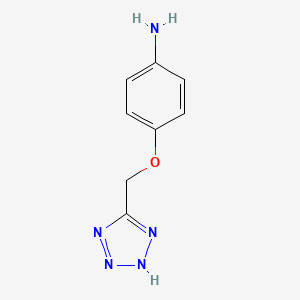

4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline

Description

Contextualization within Modern Organic Chemistry

In modern organic and medicinal chemistry, the design of novel molecules often involves the strategic combination of well-established pharmacophores and functional groups to create new chemical entities with unique properties. 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline is a prime example of such a molecular architecture. It integrates a five-membered, nitrogen-rich tetrazole ring with an aniline (B41778) core, linked by a methoxy (B1213986) bridge. This structure is of interest as it brings together the bioisosteric properties of the tetrazole group with the versatile chemical reactivity and biological relevance of the aniline group. ontosight.aiacs.org While specific research on this compound is not extensively documented in publicly available literature, its structure suggests potential applications in areas where the properties of both tetrazoles and anilines are beneficial, such as medicinal chemistry and materials science. ontosight.airesearchgate.net

Significance of the Tetrazole Moiety in Chemical Research

The tetrazole moiety, a five-membered ring containing four nitrogen atoms and one carbon atom, is a synthetic heterocycle that has garnered substantial interest in chemical research. researchgate.net Although not found in nature, its unique properties make it a valuable component in various applications. sigmaaldrich.com

One of the most significant roles of the tetrazole ring is as a bioisostere for the carboxylic acid group. ontosight.ai A bioisostere is a chemical substituent that can replace another group in a biologically active compound without significantly altering its biological activity. The tetrazole group has a similar pKa to a carboxylic acid and is deprotonated at physiological pH, allowing it to mimic the interactions of a carboxylate group with biological targets like enzymes and receptors. acs.org This substitution can enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making it a key strategy in drug design. ontosight.ai

The high nitrogen content of tetrazoles also contributes to their high thermal stability and energetic properties, leading to their investigation in materials science, particularly in the development of gas-generating agents and high-energy materials. acs.org

Table 1: Comparison of Carboxylic Acid and Tetrazole Properties

| Property | Carboxylic Acid (-COOH) | Tetrazole (-CN4H) |

|---|---|---|

| Acidity (pKa) | ~4-5 | ~4.5-5 |

| Geometry | Planar | Planar |

| Hydrogen Bonding | Donor and Acceptor | Donor and Acceptor |

| Bioisosteric Role | N/A | Replaces carboxylic acid |

Significance of the Aniline Moiety in Chemical Research

Aniline, the simplest aromatic amine, consists of a phenyl group attached to an amino group. nih.gov It is a foundational building block in chemical synthesis, with a rich history and a wide range of applications. The amino group is electron-donating, which activates the benzene (B151609) ring and makes it highly susceptible to electrophilic aromatic substitution reactions. This reactivity allows for the straightforward introduction of various functional groups onto the aromatic ring, making aniline and its derivatives incredibly versatile synthetic intermediates. nih.gov

In the realm of medicinal chemistry, the aniline scaffold is present in a multitude of pharmaceutical agents. rug.nl Historically, aniline derivatives were instrumental in the development of the first synthetic dyes and later, the first antimicrobial sulfa drugs. rug.nl Today, the aniline moiety is a common feature in drugs targeting a wide array of conditions. However, the potential for metabolic instability or toxicity of the aniline group sometimes necessitates its replacement or modification in drug design, a field of active research. researchgate.net

Historical Overview of Related Compound Classes

The history of tetrazoles and anilines traces back to the 19th century, a formative period for modern organic chemistry.

Aniline and its Derivatives: Aniline was first isolated in 1826 by Otto Unverdorben through the distillation of indigo. nih.gov Its name, however, was given in 1840 by Carl Julius Fritzsche, derived from the indigo-yielding plant Anil. A major breakthrough came in 1856 when William Henry Perkin, a student of August Wilhelm von Hofmann, accidentally synthesized the first synthetic aniline dye, mauveine, while attempting to synthesize quinine. rug.nl This discovery launched the synthetic dye industry and spurred extensive research into aniline chemistry. rug.nl This research later branched into pharmaceuticals with the development of analgesics like acetanilide (B955) and Paul Ehrlich's work showing that aniline-based dyes could have antimicrobial properties, laying the groundwork for chemotherapy. rug.nl

Tetrazole and its Derivatives: The first synthesis of a tetrazole derivative was reported in 1885 by the Swedish chemist J.A. Bladin. researchgate.net For several decades, research into tetrazoles was relatively limited. However, from the mid-20th century onwards, interest in tetrazole compounds grew rapidly as their utility in various fields became apparent. researchgate.net A crucial development was the recognition of the tetrazole group as a bioisostere of the carboxylic acid group, which propelled its use in medicinal chemistry. ontosight.ai This led to the incorporation of tetrazole moieties into numerous successful drugs, including angiotensin II receptor blockers like losartan (B1675146) and candesartan, which are used to treat hypertension. acs.org

Scope and Objectives of Academic Research on this compound

While specific academic studies focused solely on this compound are not prominent in the available literature, the objectives for such research can be inferred from the compound's structure and the known utility of its components.

A primary objective would likely be to explore its potential as a novel therapeutic agent. Research would involve its synthesis and subsequent screening for various biological activities. Given the properties of the tetrazole and aniline moieties, this compound could be investigated as an inhibitor for enzymes or a ligand for receptors involved in various diseases.

Potential Research Objectives:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce this compound and its derivatives. Full characterization using techniques like NMR, mass spectrometry, and X-ray crystallography would be essential.

Medicinal Chemistry Exploration: Investigating its biological activity across different therapeutic areas. The tetrazole group suggests it could be tested in assays where carboxylic acid-containing molecules are active. The aniline part of the molecule could be modified to create a library of related compounds for structure-activity relationship (SAR) studies.

Materials Science Applications: Evaluating the thermal stability, energetic properties, and coordination chemistry of the compound due to the nitrogen-rich tetrazole ring.

The combination of the tetrazole's metabolic stability and the aniline's synthetic tractability makes this compound an intriguing target for foundational chemical research that could lead to applications in various scientific fields.

Structure

3D Structure

Properties

IUPAC Name |

4-(2H-tetrazol-5-ylmethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c9-6-1-3-7(4-2-6)14-5-8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVHXIHLIWRSMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCC2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1h 1,2,3,4 Tetrazol 5 Ylmethoxy Aniline

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.comicj-e.org For 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline, several logical disconnections can be proposed.

The most prominent disconnection is at the ether linkage (C-O bond) . This suggests two primary precursor pairs:

Route A: A tetrazole-containing electrophile, such as 5-(chloromethyl)-1H-tetrazole or 5-(hydroxymethyl)-1H-tetrazole, and a nucleophilic aniline (B41778) derivative, like 4-aminophenol (B1666318).

Route B: An aniline-containing electrophile, such as 4-nitrophenoxyacetonitrile, and an azide (B81097) source to form the tetrazole ring in a later step.

A second key disconnection is the tetrazole ring itself . The most common retrosynthetic step for a 5-substituted 1H-tetrazole is a [3+2] cycloaddition, which breaks the ring down into a nitrile and an azide. researchgate.net Following this logic, a precursor would be a cyanomethoxy-substituted aniline derivative, such as 4-aminophenoxyacetonitrile.

Combining these disconnections, a plausible retrosynthetic pathway emerges (Route B). The synthesis begins with simpler aromatic compounds, forms the ether bond, and constructs the tetrazole ring as a final key step. This approach is often favored as it avoids handling potentially reactive tetrazole intermediates in the early stages.

Strategic Disconnections for this compound

| Disconnection Point | Precursor 1 | Precursor 2 | Synthetic Strategy |

|---|---|---|---|

| Ether Linkage (C-O) | 5-(Chloromethyl)-1H-tetrazole | 4-Aminophenol | Williamson Ether Synthesis |

| Tetrazole Ring (C-N) | 4-(Cyanomethoxy)aniline | Sodium Azide | [3+2] Cycloaddition |

Classical Synthetic Routes to the Tetrazole Ring System

The tetrazole ring is a critical pharmacophore, and its synthesis is well-established in organic chemistry.

The most prevalent method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source. acs.org This reaction, often referred to as the Huisgen cycloaddition, is highly efficient and versatile. nih.gov

The reaction typically involves heating a nitrile with an azide, such as sodium azide (NaN₃), often in the presence of a catalyst. Various catalysts have been developed to improve reaction rates and yields, including amine salts, Lewis acids like zinc and cobalt salts, and heterogeneous catalysts. acs.orgtandfonline.comorganic-chemistry.org The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) being commonly used. tandfonline.com

Table of Catalysts and Conditions for [3+2] Cycloaddition of Nitriles and Azide

| Catalyst/Additive | Solvent | Temperature (°C) | Typical Yields (%) | Reference |

|---|---|---|---|---|

| Amine Salts (e.g., Pyridine HCl) | DMF | 110 | 80-95 | tandfonline.com |

| Zinc Salts (e.g., ZnBr₂) | Water | 100 | 85-98 | organic-chemistry.org |

| Cobalt(II) Complex | Methanol | Reflux | >90 | acs.org |

For the synthesis of the target molecule, a precursor like 4-(cyanomethoxy)aniline or its N-protected or nitro-analogue would be reacted with sodium azide under these conditions to form the tetrazole ring.

While the nitrile-azide cycloaddition is dominant, other pathways exist. One classical route involves the formation of an imidoyl azide intermediate, which then undergoes intramolecular cyclization to yield the tetrazole. thieme-connect.com Imidoyl azides can be generated from imidoyl chlorides (prepared from amides) by reaction with an azide salt. This method provides an alternative for substrates where the nitrile precursor is difficult to access or unreactive.

Another approach starts from aldoximes, which can be converted to 5-substituted 1H-tetrazoles by reacting with reagents like diphenyl phosphorazidate (DPPA). organic-chemistry.org This transformation proceeds through the in situ formation of a nitrile from the aldoxime, which then reacts with the azide.

Classical Synthetic Routes to the Aniline Moiety

The aniline fragment of the target molecule is typically prepared through the reduction of a corresponding nitroaromatic compound. This is a fundamental and reliable transformation in organic synthesis.

A common precursor for this strategy would be 4-nitrophenol (B140041). The synthesis would involve first forming the ether linkage with a protected tetrazole or a nitrile-containing fragment onto the phenolic oxygen of 4-nitrophenol. The final step would then be the reduction of the nitro group to the primary amine.

Standard reduction methods include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is clean and high-yielding.

Metal/Acid Reduction: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.

The choice of method depends on the functional group tolerance of the rest of the molecule. For instance, catalytic hydrogenation is generally mild and compatible with many functional groups.

Integration of Tetrazole and Aniline Moieties via Ether Linkage

The ether linkage is the bridge connecting the two core structural units. The Williamson ether synthesis is the most direct and widely used method for this purpose. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Two primary sequences can be envisioned for constructing this compound:

Sequence 1: Start with 4-nitrophenol. Deprotonation with a base (e.g., sodium hydride, potassium carbonate) generates the phenoxide, which then acts as a nucleophile. Reaction with an electrophile like 5-(chloromethyl)-1H-tetrazole (with its tetrazole nitrogen protected) would form the ether bond. The final steps would involve the reduction of the nitro group and deprotection of the tetrazole ring.

Sequence 2: Start with 4-cyanophenol. Similar formation of the phenoxide followed by reaction with a haloacetonitrile (e.g., chloroacetonitrile) forms 4-(cyanomethoxy)benzonitrile. This intermediate can then be converted to the tetrazole via [3+2] cycloaddition. The challenge in this route lies in the selective reaction at one of the two nitrile groups. A more viable approach is to start with 4-hydroxybenzonitrile, protect the phenol, convert the nitrile to the tetrazole, deprotect the phenol, and then perform the etherification. A more direct route starts with 4-nitrophenol and chloroacetonitrile (B46850) to form 1-(cyanomethoxy)-4-nitrobenzene. The nitrile is then converted to the tetrazole, followed by reduction of the nitro group.

Advanced Synthetic Approaches

Modern synthetic chemistry offers several advanced methodologies that can be applied to the synthesis of this compound, often providing benefits in terms of safety, efficiency, and environmental impact.

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, enhancing synthetic efficiency. nih.gov The Ugi-tetrazole reaction is a well-known MCR that produces 1,5-disubstituted tetrazoles. nih.gov While not directly applicable to the 1H-tetrazole target, variations and other novel MCRs could be designed to incorporate the tetrazole moiety into complex scaffolds. beilstein-journals.org

Flow Chemistry and Microreactors: The use of hydrazoic acid (HN₃), an intermediate in many tetrazole syntheses, is hazardous due to its toxicity and explosive nature. thieme-connect.com Continuous flow microreactors offer a safer way to handle such hazardous intermediates by generating and consuming them in situ in small volumes. scribd.com This technology allows for reactions to be run at higher temperatures and pressures safely, often leading to dramatically reduced reaction times and increased yields. scribd.com

Novel Building Blocks: An innovative strategy involves using pre-functionalized tetrazole building blocks. beilstein-journals.org For instance, a protected 1H-tetrazole-5-carbaldehyde could undergo various transformations to build the side chain, followed by etherification with the aniline moiety. This approach allows for late-stage functionalization and diversification. beilstein-journals.org

These advanced methods represent the cutting edge of synthetic strategy, aiming to overcome the limitations of classical approaches and provide more efficient and safer routes to complex molecules like this compound.

Catalytic Methodologies for Bond Formation

The formation of the tetrazole ring from nitriles and azides is often facilitated by catalysts to improve reaction rates and yields under milder conditions. Various heterogeneous catalysts have been developed, offering advantages like easy separation and reusability.

One effective approach utilizes a Schiff base-coordinated Cu(II) complex covalently attached to Fe3O4@SiO2 nanoparticles. nih.gov This nano-catalyst has demonstrated high efficiency in the one-pot, three-component synthesis of 5-aryl 1H-tetrazole derivatives in water at a mild temperature of 40 °C. nih.gov Another green catalytic system involves immobilizing aluminum chloride (AlCl3) on the surface of gamma-alumina (γ-Al2O3). uj.ac.zauj.ac.za This solid-supported catalyst effectively promotes the [3+2] cycloaddition of various nitriles with sodium azide, achieving excellent yields at a moderate temperature of 50 °C. uj.ac.zauj.ac.za The reusability of such catalysts for multiple runs without significant loss of activity underscores their potential for sustainable chemical production. uj.ac.zauj.ac.za

| Catalyst | Reaction Type | Key Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Fe3O4@SiO2-Im[Br]-SB-Cu (II) | One-pot, three-component synthesis of 5-aryl 1H-tetrazoles | Water, 40 °C | High (up to 97%) | nih.gov |

| Immobilized AlCl3 on γ-Al2O3 | [3+2] cycloaddition of nitriles and NaN3 | DMF, 50 °C | Excellent | uj.ac.zauj.ac.za |

| Go/Fe3O4@PAA-Cu(II) complex | One-pot, three-component synthesis of 1- and 5-substituted tetrazoles | Reflux conditions | Varies with substrate | researchgate.net |

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. lew.ro This technology is particularly beneficial for the synthesis of heterocyclic compounds, including tetrazoles. Compared to conventional heating methods that can take hours or days, microwave-assisted synthesis can often reduce reaction times to mere minutes. lew.robeilstein-journals.org

For instance, the one-pot reaction of cyanamide, aromatic aldehydes, and 5-aminotetrazole (B145819) to form N2-(tetrazol-5-yl)-1,3,5-triazine derivatives was successfully conducted under microwave heating at 120 °C, drastically cutting the reaction time and increasing the yield to 92% after optimization. beilstein-journals.orgbeilstein-archives.org This operational simplicity, combined with enhanced rates and energy efficiency, makes microwave-assisted synthesis a highly attractive protocol for the production of tetrazole-containing molecules like this compound. lew.robeilstein-journals.org

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and diversity. nih.gov The Ugi tetrazole four-component reaction (UT-4CR) is a prominent example used for synthesizing 1,5-disubstituted tetrazoles. nih.govrug.nl This reaction typically involves an aldehyde or ketone, an amine, an isocyanide, and an azide source (often trimethylsilyl (B98337) azide as a safe replacement for hydrazoic acid). nih.govbeilstein-journals.org

This strategy allows for the direct incorporation of the tetrazole moiety into complex molecules in a single, convergent step. beilstein-journals.orgbeilstein-journals.org By carefully selecting the starting components, such as an aniline derivative, a protected formyl-tetrazole, or a related precursor, MCRs provide a versatile and powerful pathway to construct libraries of complex tetrazole-based compounds. nih.govbeilstein-journals.org While yields can sometimes be modest without extensive optimization, the ability to generate molecular complexity rapidly makes MCRs a key strategy in modern medicinal chemistry. beilstein-journals.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic routes. For tetrazole synthesis, this includes the use of environmentally benign solvents, reusable catalysts, and energy-efficient protocols. nih.gov

A significant advancement is the use of water as a reaction medium, which is demonstrated by the Fe3O4@SiO2-Im[Br]-SB-Cu (II) nano-catalyst that functions effectively in an aqueous environment. nih.gov Furthermore, solvent-free reactions conducted at room temperature represent an ideal green methodology, minimizing waste and energy consumption. nih.gov The development of heterogeneous, magnetically recoverable nano-catalysts aligns with the principles of catalysis and waste prevention, as the catalyst can be easily removed from the reaction mixture with an external magnet and reused multiple times without a significant drop in activity. nih.govresearchgate.net These approaches, combined with the atom economy of MCRs and the energy efficiency of microwave synthesis, contribute to a more sustainable lifecycle for the synthesis of this compound.

Reaction Optimization and Scalability Studies

Optimizing reaction conditions is essential for transitioning a synthetic route from laboratory discovery to large-scale production. Key parameters that are typically investigated include the choice of solvent, reaction temperature, and pressure, all of which can profoundly impact reaction outcomes.

Solvent Effects on Reaction Efficiency and Selectivity

The selection of a solvent can dramatically influence the yield and selectivity of a reaction. In the synthesis of tetrazole-based compounds, a range of solvents has been explored to find optimal conditions. For a Passerini tetrazole reaction, an extensive solvent screen revealed that combining water with co-solvents like methanol, dichloromethane, acetonitrile (B52724), and tetrahydrofuran (B95107) resulted in low to moderate yields (29–69%). beilstein-journals.org However, a biphasic system of toluene/water (9:1) was found to be superior, providing a quantitative product formation with a 90% isolated yield. beilstein-journals.org This highlights the critical role of the solvent system in controlling side reactions and improving conversion.

| Solvent System | Reaction | Yield | Reference |

|---|---|---|---|

| MeOH/H2O | Passerini Tetrazole Reaction | No product | beilstein-journals.org |

| DCM/H2O | Passerini Tetrazole Reaction | 69% | beilstein-journals.org |

| CH3CN/H2O | Passerini Tetrazole Reaction | 56% | beilstein-journals.org |

| THF/H2O | Passerini Tetrazole Reaction | 29% | beilstein-journals.org |

| Toluene/H2O (9:1) | Passerini Tetrazole Reaction | 90% | beilstein-journals.org |

| Water | Catalytic Tetrazole Synthesis | Up to 97% | nih.gov |

| Solvent-free | Synthesis of 3-arylquinolines | Good to excellent | nih.gov |

Temperature and Pressure Influence on Yield and Purity

Temperature is another critical parameter that must be carefully controlled to maximize yield and purity. While higher temperatures can increase reaction rates, they can also promote the formation of undesired byproducts. For example, in one study on tetrazole building block synthesis, it was noted that increasing the reaction temperature led to a significant reduction in product yields. beilstein-journals.org Conversely, many modern catalytic methods are designed to operate under mild thermal conditions. The synthesis of 1- and 5-substituted tetrazoles using heterogeneous catalysts has been effectively performed at temperatures as low as 40–50 °C. nih.govuj.ac.za

| Reaction | Temperature (°C) | Effect on Yield | Reference |

|---|---|---|---|

| Passerini Tetrazole Reaction | Higher than room temp. | Significantly reduced | beilstein-journals.org |

| Go/Fe3O4@PAA-Cu(II) Catalyzed Tetrazole Synthesis | 25 to 120 | Yield varies with temp; optimal depends on substrate | researchgate.net |

| Fe3O4@SiO2-Im[Br]-SB-Cu (II) Catalyzed Synthesis | 40 | High yields achieved at mild temperature | nih.gov |

| Immobilized AlCl3 Catalyzed Synthesis | 50 | Excellent yields achieved at mild temperature | uj.ac.za |

| Amide to Tetrazole Conversion | 90 (in pressure vessel) | Effective for specific substrates | nih.gov |

While most tetrazole syntheses are conducted at atmospheric pressure, specialized equipment like high-wall pressure vessels can be employed for certain transformations, such as the conversion of amides to tetrazoles at 90 °C, to contain the reaction and reach necessary temperatures safely. nih.gov Scalability studies have also shown that optimized conditions can be successfully applied to gram-scale synthesis, demonstrating the robustness of the developed methods. beilstein-journals.org

Catalyst Loading and Reagent Stoichiometry Optimization

The synthesis of this compound, proceeding through the [3+2] cycloaddition of an azide with the corresponding nitrile precursor, 4-((cyanomethoxy)phenyl)amine, is a process where the efficiency and yield are highly dependent on the precise control of catalyst loading and the stoichiometric balance of the reagents. While specific optimization studies for this exact molecule are not extensively detailed in publicly available literature, a comprehensive understanding can be derived from the well-established principles governing the synthesis of 5-substituted-1H-tetrazoles. The optimization of these parameters is crucial for maximizing product yield, minimizing reaction times, and ensuring the cost-effectiveness of the synthesis.

The catalytic [3+2] cycloaddition of nitriles and sodium azide is a cornerstone of tetrazole synthesis. A variety of catalysts, including both Lewis and Brønsted acids, have been shown to effectively promote this transformation. The catalyst's role is to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.

Research into the synthesis of analogous 5-substituted-1H-tetrazoles has demonstrated that the catalyst loading is a critical parameter that requires careful optimization. Insufficient catalyst loading can lead to sluggish or incomplete reactions, while an excessive amount may not lead to a significant improvement in yield and can increase the cost and complexity of purification.

For instance, in syntheses utilizing zinc salts as catalysts in aqueous media, the catalyst loading is a key factor. organic-chemistry.orgorganic-chemistry.org Studies on various aromatic nitriles have shown that an optimal catalyst loading can significantly enhance the reaction rate and yield. organic-chemistry.orgorganic-chemistry.org Similarly, heterogeneous catalysts like silica (B1680970) sulfuric acid have been employed, with their loading being a crucial variable for achieving high conversion rates. nih.gov

The stoichiometry of the reagents, particularly the molar ratio of the azide source (commonly sodium azide) to the nitrile, is another pivotal aspect of the synthesis. A slight excess of sodium azide is often employed to drive the reaction to completion. However, a large excess should be avoided due to the potential hazards associated with azides and the challenges in their removal from the final product.

The following interactive data table illustrates a hypothetical optimization of catalyst loading and reagent stoichiometry for the synthesis of this compound, based on general findings for similar tetrazole syntheses. The data presented is representative of a typical optimization process.

| Entry | Catalyst | Catalyst Loading (mol%) | NaN3 (equivalents) | Yield (%) |

|---|---|---|---|---|

| 1 | ZnCl2 | 5 | 1.2 | 75 |

| 2 | ZnCl2 | 10 | 1.2 | 85 |

| 3 | ZnCl2 | 15 | 1.2 | 87 |

| 4 | ZnCl2 | 10 | 1.5 | 92 |

| 5 | ZnCl2 | 10 | 2.0 | 93 |

| 6 | CuSO4 | 5 | 1.5 | 88 |

| 7 | CuSO4 | 10 | 1.5 | 95 |

| 8 | CuSO4 | 15 | 1.5 | 94 |

As depicted in the table, increasing the catalyst loading from 5 mol% to 10 mol% of Zinc Chloride (Entry 2) results in a significant improvement in the yield. However, a further increase to 15 mol% (Entry 3) offers only a marginal benefit, suggesting that 10 mol% is near the optimal loading for this particular catalyst. The table also demonstrates the impact of reagent stoichiometry. By increasing the equivalents of sodium azide from 1.2 to 1.5 (Entry 4), a notable increase in yield is observed. A further increase to 2.0 equivalents (Entry 5) provides a negligible improvement, indicating that 1.5 equivalents is the optimal amount. Similar trends are observed with a different catalyst, Copper Sulfate, highlighting the general principles of optimization.

Advanced Structural Elucidation and Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing invaluable information about molecular structure. For 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline, a combination of NMR, IR, UV-Vis, and Mass Spectrometry would be essential for unambiguous structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Complex Organic Molecules

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, which are highly sensitive to their chemical environment.

For a molecule like this compound, ¹H NMR would reveal the number of different types of protons, their relative numbers (integration), and their connectivity through spin-spin coupling. The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Expected ¹H NMR Spectral Data: Based on the structure of this compound, the following proton signals would be anticipated:

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration | Structural Assignment |

| Aromatic protons | ~6.6-7.0 | Doublet | 2H | Protons on the aniline (B41778) ring ortho to the -NH₂ group |

| Aromatic protons | ~6.8-7.2 | Doublet | 2H | Protons on the aniline ring meta to the -NH₂ group |

| Methylene protons | ~5.0-5.5 | Singlet | 2H | -O-CH₂- group linking the aniline and tetrazole rings |

| Amine protons | Broad signal, ~3.5-5.0 | Singlet (broad) | 2H | -NH₂ group on the aniline ring |

| Tetrazole proton | Broad signal, ~14-16 | Singlet (broad) | 1H | N-H proton of the tetrazole ring |

Note: Chemical shifts are predictive and can vary based on solvent and other experimental conditions.

Expected ¹³C NMR Spectral Data: The proton-decoupled ¹³C NMR spectrum would show a distinct signal for each unique carbon atom.

| Carbon Type | Expected Chemical Shift (ppm) | Structural Assignment |

| Aromatic C-NH₂ | ~140-150 | Carbon atom of the aniline ring bonded to the amino group |

| Aromatic C-O | ~150-160 | Carbon atom of the aniline ring bonded to the methoxy (B1213986) group |

| Aromatic C-H | ~114-125 | Carbon atoms of the aniline ring bonded to hydrogen |

| Methylene Carbon | ~60-70 | Carbon of the -O-CH₂- group |

| Tetrazole Carbon | ~155-165 | Carbon atom within the tetrazole ring |

Note: Chemical shifts are predictive and depend on the specific experimental setup.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending, etc.). Each type of bond and functional group absorbs at a characteristic frequency, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show key absorption bands confirming its structure.

Expected IR Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3250 | N-H stretch | Primary amine (-NH₂) |

| 3150-3000 | N-H stretch | Tetrazole ring N-H |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H (-CH₂-) |

| 1620-1580 | N-H bend | Primary amine (-NH₂) |

| 1600-1450 | C=C and C=N stretch | Aromatic ring and Tetrazole ring |

| 1250-1200 | C-O stretch | Aryl ether (Ar-O-CH₂) |

| 1150-1050 | C-N stretch | Aromatic amine (Ar-NH₂) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated systems, like the aromatic aniline ring in this compound, absorb UV or visible light to promote electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure. The aniline and tetrazole moieties constitute the primary chromophores. The presence of the auxochromic amino (-NH₂) and ether (-O-) groups would be expected to cause a bathochromic (red) shift in the absorbance maxima compared to unsubstituted benzene (B151609).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. In MS, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (Molecular Formula: C₈H₉N₅O), the expected exact mass is approximately 191.08 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the molecular formula with high precision. The mass spectrum would show a prominent molecular ion peak (M⁺) at an m/z corresponding to this weight. Common fragmentation pathways would likely involve the cleavage of the ether linkage and the loss of nitrogen (N₂) from the tetrazole ring, leading to characteristic fragment ions that would further support the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide robust evidence for molecular structure, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, provided a suitable single crystal can be grown.

Single-Crystal X-ray Diffraction Methodologies

In single-crystal X-ray diffraction, a beam of X-rays is directed at a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the precise atomic positions can be determined.

A successful crystallographic analysis of this compound would yield a wealth of information, which would be presented in a detailed crystallographic information file (CIF).

Expected Crystallographic Data:

| Parameter | Information Provided |

| Crystal System & Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-N, C-O). |

| Bond Angles | The angles between adjacent chemical bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonding (e.g., involving the -NH₂ and tetrazole N-H groups) and other non-covalent interactions that dictate the crystal packing. |

This data would confirm the connectivity established by spectroscopy and reveal the molecule's preferred conformation and how it arranges itself with its neighbors in the solid state. To date, a published crystal structure for this compound has not been identified in the searched scientific databases.

Powder X-ray Diffraction for Polymorphism Analysis

Powder X-ray Diffraction (PXRD) is a critical, non-destructive analytical technique used to analyze the crystalline nature of solid materials. In pharmaceutical sciences, PXRD is the primary method for identifying and characterizing different polymorphic forms of a substance. Polymorphs are different crystalline structures of the same compound, which can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability.

The PXRD technique involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is unique to a specific crystalline lattice. Therefore, different polymorphs of this compound would produce distinct PXRD patterns, characterized by peaks at specific 2θ angles with varying intensities.

A systematic polymorphism screen would involve recrystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing each batch by PXRD. The discovery of multiple, distinct patterns would confirm the existence of polymorphism.

Specific research findings and PXRD data for distinct polymorphic forms of this compound are not extensively available in publicly accessible scientific literature. A comprehensive analysis would require experimental generation of this data.

Hypothetical PXRD Data for Two Polymorphs

| Polymorph Form | Characteristic 2θ Peaks [°] (Relative Intensity %) |

|---|---|

| Form A | 8.5 (100%), 12.3 (85%), 17.1 (95%), 20.5 (60%), 24.8 (75%) |

| Form B | 9.2 (100%), 11.5 (70%), 18.4 (90%), 21.7 (80%), 25.3 (65%) |

Chromatographic and Separation Science Methodologies

Chromatographic techniques are indispensable for the analysis of chemical compounds, enabling their separation, identification, and quantification within a mixture. For a compound like this compound, various chromatographic methods are essential throughout its lifecycle, from synthesis to quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the concentration of chemical compounds. A robust, validated reverse-phase HPLC (RP-HPLC) method is typically developed for polar aromatic compounds like this compound.

The development of such a method involves optimizing several parameters, including the choice of a stationary phase (e.g., C18 column), the composition of the mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detection wavelength (often using a UV detector set to a wavelength where the analyte exhibits maximum absorbance).

For purity assessment, the method must be able to separate the main compound from any potential impurities, such as starting materials, by-products, or degradation products. The peak area percentage of the main compound relative to the total area of all peaks in the chromatogram provides a measure of its purity. For quantification, a calibration curve is generated by analyzing a series of standards of known concentrations.

A specific, validated HPLC method for the routine analysis of this compound is not detailed in the available literature. The following table represents typical parameters for such a method.

Representative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (t_R) | Approx. 4.5 min |

| Linearity (r²) | > 0.999 |

| Limit of Quantification (LOQ) | ~0.1 µg/mL |

Gas Chromatography (GC) Considerations (if applicable to derivatives)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. The parent compound, this compound, possesses low volatility and may exhibit thermal instability due to the presence of the aniline and tetrazole functional groups. Direct analysis by GC is therefore challenging and generally not the preferred method.

However, GC could be applicable for the analysis of less polar, more volatile derivatives of the compound. Derivatization of the primary amine and the acidic proton on the tetrazole ring would be necessary. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This process increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis for identification and quantification purposes.

No specific GC methods for the analysis of derivatives of this compound have been reported in the reviewed scientific literature.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic chemistry to monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can qualitatively observe the consumption of reactants and the formation of products over time.

For monitoring the synthesis of this compound, a suitable stationary phase (e.g., silica (B1680970) gel 60 F₂₅₄) and mobile phase (eluent) must be chosen. The eluent, typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), is optimized to achieve good separation between the starting materials (e.g., 4-aminophenol (B1666318) and a tetrazole precursor) and the final product. The spots are visualized under UV light (at 254 nm) or by using a staining agent. The relative retention factor (Rf) is calculated for each spot to track the components.

While general TLC techniques are standard, a specific, optimized system for monitoring the synthesis of this compound is not documented in readily available literature.

Example TLC System for Reaction Monitoring

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ Aluminum Plates |

| Mobile Phase | Ethyl Acetate : Hexane (1:1 v/v) |

| Visualization | UV Lamp (254 nm) |

| Rf (Starting Material) | ~0.70 |

| Rf (Product) | ~0.45 |

Computational and Theoretical Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of a molecule, as they determine its geometry, stability, and reactivity. These calculations are broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is employed to optimize the molecular geometry of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. researchgate.net

DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate key electronic properties. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher chemical reactivity. nih.gov

Another valuable output from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. clinicsearchonline.org For this compound, the MEP would likely show negative potential around the nitrogen atoms of the tetrazole ring and the oxygen atom of the ether linkage, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aniline (B41778) and tetrazole N-H groups would exhibit positive potential.

Table 1: Representative DFT-Calculated Properties for this compound (Note: The following values are illustrative examples based on typical DFT results for similar molecules and are not experimental data.)

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy | -735.12 Hartree | Indicates the stability of the optimized geometry. |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 3.8 Debye | Measures the overall polarity of the molecule. |

Ab initio methods are quantum chemistry calculations based on first principles, without reliance on empirical parameters. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer varying levels of accuracy and computational cost. nih.govresearchgate.net While computationally more intensive than DFT, high-level ab initio calculations can serve as a benchmark for confirming the results of less demanding methods. researchgate.net These calculations can provide highly accurate predictions of molecular energies, geometries, and other electronic properties, which are essential for detailed studies of reaction mechanisms and intermolecular forces.

Molecular Dynamics Simulations for Conformational Analysis

The static picture provided by geometry optimization does not capture the full dynamic nature of a molecule. Molecular Dynamics (MD) simulations are employed to model the atomic motions of this compound over time. researchgate.net By solving Newton's equations of motion for the system, MD simulations can explore the molecule's conformational landscape, revealing the different shapes it can adopt and the energy barriers between them. nih.gov

For this specific compound, key areas of conformational flexibility include the rotation around the C-O-C bonds of the methoxy (B1213986) bridge and the orientation of the aniline group relative to the rest of the molecule. MD simulations can identify the most stable conformers in various environments, such as in a vacuum or in different solvents, by analyzing the simulation trajectory. researchgate.net This information is vital for understanding how the molecule's shape influences its interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's chemical structure with a specific activity. researchgate.net While QSAR is often used for biological endpoints, the methodology itself is rooted in the calculation of theoretical molecular descriptors. For this compound, a wide range of these descriptors can be computed from its two- and three-dimensional structure.

These descriptors fall into several categories:

Electronic Descriptors: Derived from quantum chemical calculations, these include dipole moment, partial atomic charges, and HOMO/LUMO energies.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and degree of branching.

Geometrical (3D) Descriptors: These are calculated from the 3D coordinates of the molecule and include parameters like molecular surface area, volume, and shape indices.

These theoretical descriptors provide a numerical representation of the molecule's physicochemical properties, which can then be used in statistical models. nih.gov

Table 2: Examples of Theoretical Descriptors for QSAR Studies (Note: This table lists categories and examples of descriptors that would be calculated for the target molecule.)

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Charge distribution and reactivity |

| Topological | Wiener Index, Balaban J Index, Kier & Hall Connectivity Indices | Molecular size, branching, and cyclicity |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices | Molecular shape and size in 3D space |

| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity | Lipophilicity and polarizability |

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. The synthesis of this compound likely involves a [3+2] cycloaddition reaction between an azide (B81097) and a nitrile precursor. nih.gov Theoretical methods can be used to model this reaction, calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.comresearchgate.net

By mapping the potential energy surface, researchers can determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This allows for the prediction of reaction rates and the elucidation of the detailed mechanism (e.g., whether the reaction is concerted or proceeds through a stepwise pathway). mdpi.com Such studies can provide valuable insights for optimizing synthetic routes. beilstein-journals.org

Intermolecular Interaction Modeling

The way molecules interact with each other governs their macroscopic properties, such as crystal packing and solubility. For this compound, several types of intermolecular interactions are possible. Computational modeling can identify and quantify these non-covalent forces. nih.gov

Potential interactions include:

Hydrogen Bonding: The N-H groups of the aniline and tetrazole moieties can act as hydrogen bond donors, while the nitrogen atoms of the tetrazole ring and the ether oxygen can act as acceptors. acs.org

π-π Stacking: The aromatic phenyl and tetrazole rings can engage in stacking interactions.

Analyzing the crystal structure of similar compounds reveals that N-H···N hydrogen bonds are common and significant structure-directing interactions in tetrazole-containing molecules. researchgate.net Computational models can predict the geometry and energy of these interactions, helping to understand the solid-state structure of the compound.

Table 3: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Estimated Strength |

|---|---|---|---|

| Hydrogen Bond | Aniline N-H | Tetrazole N / Ether O | Moderate |

| Hydrogen Bond | Tetrazole N-H | Tetrazole N / Ether O | Moderate-Strong |

| π-π Stacking | Phenyl Ring | Tetrazole Ring | Weak-Moderate |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Weak-Moderate |

Hydrogen Bonding Network Analysis

Hydrogen bonds are highly directional, non-covalent interactions that play a definitive role in determining the structure, stability, and function of chemical compounds. The molecular architecture of this compound features multiple sites capable of acting as hydrogen bond donors and acceptors, suggesting its potential to form extensive and stable intermolecular networks.

Potential Hydrogen Bonding Sites: The primary hydrogen bond donors in the molecule are the amine (-NH₂) group of the aniline moiety and the acidic proton on the tetrazole ring (N-H). The potential hydrogen bond acceptors include the three sp²-hybridized nitrogen atoms of the tetrazole ring, the ether oxygen atom, and the nitrogen atom of the aniline group. nih.govphyschemres.org

The tetrazole ring is a particularly versatile participant in hydrogen bonding. It is well-established as a bioisostere of the carboxylic acid group, partly due to the similarity in the hydrogen bond environment around the two moieties. researchgate.netresearchgate.net The four nitrogen atoms of the tetrazole ring can participate in up to four distinct hydrogen bonds, allowing for the formation of complex and robust three-dimensional networks. nih.gov Analysis of crystallographic data for related 5-substituted 1H-tetrazoles frequently shows strong intermolecular N-H···N interactions, where the acidic proton of one tetrazole ring interacts with an acceptor nitrogen on an adjacent ring. nih.govru.nlresearchgate.net

Similarly, the aniline moiety contributes to the hydrogen bonding potential. The N-H bonds of the primary amine can act as donors, while the lone pair of electrons on the nitrogen atom can accept a hydrogen bond. physchemres.orgresearchgate.net In solid-state structures, these interactions often lead to the formation of chains or sheets.

Based on these characteristics, this compound is predicted to engage in a variety of intermolecular hydrogen bonds, likely dominated by tetrazole-tetrazole and tetrazole-aniline interactions, which would significantly influence its crystal packing and physical properties.

| Functional Group | Potential Role | Description |

|---|---|---|

| Aniline N-H | Donor | The two protons of the primary amine can each form a hydrogen bond with an acceptor atom. |

| Tetrazole N-H | Donor | The acidic proton on the tetrazole ring is a strong hydrogen bond donor. nih.gov |

| Aniline Nitrogen | Acceptor | The lone pair of electrons on the aniline nitrogen can accept a proton. |

| Ether Oxygen | Acceptor | The lone pairs on the ether oxygen atom can act as hydrogen bond acceptors. |

| Tetrazole Nitrogens (sp²) | Acceptor | The three nitrogen atoms not bonded to a hydrogen possess lone pairs and are effective hydrogen bond acceptors. acs.org |

Theoretical Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). nih.govresearchgate.net This modeling provides insight into the plausible binding modes and the key intermolecular interactions that stabilize the ligand-receptor complex. A theoretical analysis of this compound highlights its potential to engage in a multifaceted network of interactions within a hypothetical protein binding site.

The molecule's array of functional groups allows for a diverse set of interactions:

Hydrogen Bonding: As detailed in section 4.5.1, the molecule has multiple hydrogen bond donors (-NH₂ and tetrazole N-H) and acceptors (tetrazole nitrogens, ether oxygen). These groups could form strong, directional hydrogen bonds with polar amino acid residues such as serine, threonine, asparagine, glutamine, or histidine. The tetrazole moiety is particularly effective, with its multiple acceptor sites being capable of anchoring the ligand within a binding pocket. nih.gov

Hydrophobic and van der Waals Interactions: The aniline phenyl ring provides a significant hydrophobic surface that can interact favorably with nonpolar amino acid residues like leucine, isoleucine, valine, and alanine.

Pi-Interactions: The phenyl and tetrazole rings can participate in π-π stacking interactions with the aromatic side chains of phenylalanine, tyrosine, and tryptophan residues. nih.gov Additionally, cation-π interactions could occur between the electron-rich phenyl ring and cationic residues like lysine (B10760008) or arginine.

In a hypothetical binding scenario, the tetrazole ring could act as a key anchor, forming multiple hydrogen bonds, while the aniline-ether portion explores the binding pocket, establishing stabilizing hydrophobic and π-stacking interactions. This combination of strong directional bonds and broader surface interactions is a common feature of effective molecular recognition.

| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Tetrazole Ring (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine |

| Tetrazole Ring (N atoms) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine, Asparagine, Glutamine |

| Aniline Group (-NH₂) | Hydrogen Bond Donor | Aspartate, Glutamate, Main-chain carbonyls |

| Phenyl Ring | Hydrophobic, π-π Stacking, Cation-π | Leucine, Isoleucine, Valine (Hydrophobic); Phenylalanine, Tyrosine, Tryptophan (π-stacking); Lysine, Arginine (Cation-π) |

| Ether Linkage (-O-) | Hydrogen Bond Acceptor | Serine, Threonine, Lysine, Arginine |

Derivatization and Functionalization Strategies for 4 1h 1,2,3,4 Tetrazol 5 Ylmethoxy Aniline

The molecular architecture of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline presents multiple reactive sites, making it a versatile scaffold for chemical modification. The primary points for derivatization include the aniline (B41778) moiety, the tetrazole ring, and the methoxy (B1213986) bridge connecting these two key components. Strategic functionalization at these positions allows for the systematic modulation of the compound's physicochemical and biological properties.

Reactivity and Reaction Mechanisms

Chemical Reactivity of the Tetrazole Ring

The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, possesses a unique electronic structure that dictates its reactivity. chemistrysteps.comdoubtnut.com Its high nitrogen content and aromaticity are key factors in its chemical behavior. doubtnut.com

Tetrazoles are known to participate in several types of cycloaddition reactions, which are crucial for the synthesis of more complex heterocyclic systems. doubtnut.com The most common is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, where the tetrazole can react with various dipolarophiles. doubtnut.comutexas.edu For instance, C,N-substituted tetrazoles can undergo controlled thermal decomposition to generate highly reactive nitrilimine intermediates, which then readily participate in 1,3-dipolar cycloaddition reactions. chemistrysteps.com

Under certain conditions, such as high temperatures or the presence of acylating agents, tetrazoles can undergo ring-opening or decyclization reactions. doubtnut.comnih.gov This process can lead to the formation of various nitrogen-containing compounds. doubtnut.com The stability of the tetrazole ring can be influenced by the nature of its substituents; strongly electron-withdrawing groups may stabilize an equilibrium between the cyclic tetrazole and its open-chain azidoimine form. chemistrysteps.com

| Reaction Type | Description | Key Intermediates/Products | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Reaction of the tetrazole (or a derivative) with a dipolarophile to form a new five-membered ring. | Complex heterocycles, pyrazolines. | doubtnut.comresearchgate.net |

| Thermal Decyclization | Ring-opening upon heating to form reactive intermediates. | Nitrilimines. | chemistrysteps.com |

| Ring-Chain Tautomerism | Equilibrium between the cyclic tetrazole and an open-chain azidoimine, often promoted by electron-withdrawing groups. | Azidoimines. | chemistrysteps.com |

Unsubstituted and 5-substituted tetrazoles, such as the parent ring in 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline, exhibit tautomerism. Three potential isomers exist: the 1H-, 2H-, and 5H-tetrazoles. chemistrysteps.com The 1H- and 2H-isomers are aromatic tautomers, while the 5H-isomer is non-aromatic and generally less stable. chemistrysteps.comresearchgate.net

The equilibrium between the 1H- and 2H-tautomers is a critical aspect of tetrazole chemistry and is influenced by the physical state and the nature of substituents. chemistrysteps.comviu.ca In the solid phase, the 1H-tautomer is typically predominant, whereas in the gas phase, the 2H-tautomer often dominates. chemistrysteps.com Theoretical calculations and experimental studies on related molecules like (tetrazol-5-yl)-acetic acid have confirmed the existence of both 1H and 2H tautomers, with their relative populations being sensitive to the environment. researchgate.net The interconversion between these tautomers involves intramolecular hydrogen shifts, which can have significant energy barriers. libretexts.org

| Tautomer | Description | Aromaticity | General Stability | Reference |

|---|---|---|---|---|

| 1H-Tetrazole | Proton is on the N1 position. | Aromatic (6 π-electrons). | Stable; often favored in the solid state. | chemistrysteps.com |

| 2H-Tetrazole | Proton is on the N2 position. | Aromatic (6 π-electrons). | Stable; often favored in the gas phase. | chemistrysteps.com |

| 5H-Tetrazole | Proton is on the C5 carbon, breaking aromaticity. | Non-aromatic. | Unstable and not typically observed experimentally. | chemistrysteps.comresearchgate.net |

Reactivity of the Aniline (B41778) Moiety

The aniline moiety consists of an amino group (-NH₂) attached to a benzene (B151609) ring. Its reactivity is characterized by the chemistry of the amino group and the aromatic ring, which are strongly influenced by each other.

Like other amines, the lone pair of electrons on the nitrogen atom of aniline allows it to act as both a base and a nucleophile. pearson.comwikipedia.org However, aniline is a significantly weaker base than aliphatic amines such as cyclohexylamine. doubtnut.combohrium.com This reduced basicity is due to the delocalization of the nitrogen's lone pair into the π-system of the aromatic ring, which makes the electrons less available for donation to a proton. doubtnut.combohrium.com The pKa of the anilinium ion (C₆H₅NH₃⁺) is approximately 4.6, compared to pKa values in the range of 9.5 to 11.0 for the conjugate acids of simple alkylamines. pearson.combohrium.com This delocalization also renders aniline a poorer nucleophile than structurally similar aliphatic amines. bohrium.comru.nl

Aniline is highly susceptible to oxidation. pearson.com Even exposure to air can cause freshly purified, colorless aniline to darken due to the formation of colored, oxidized impurities. pearson.com A variety of oxidizing agents can react with aniline to produce a range of products, depending on the specific reagent and reaction conditions. pearson.com For example, oxidation with chromic acid can yield quinone, while potassium permanganate (B83412) in a neutral solution can produce nitrobenzene. pearson.com In acidic solutions, strong oxidants often lead to the formation of complex polymeric materials known as aniline black. pearson.com Other oxidants like persulfate can also produce various polyanilines. pearson.com

| Oxidizing Agent | Reaction Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Potassium Dichromate (K₂Cr₂O₇) | Acidic | Polyaniline or p-benzoquinone. | |

| Potassium Permanganate (KMnO₄) | Neutral | Nitrobenzene. | pearson.com |

| Potassium Permanganate (KMnO₄) | Alkaline | Azobenzene. | pearson.com |

| Chromic Acid (H₂CrO₄) | - | Quinone. | pearson.com |

| Ozone (O₃) | pH 9 | Nitrobenzene, azobenzene, ring-cleavage products (CO₂, H₂O). |

Interplay between the Tetrazole and Aniline Moieties

In this compound, the tetrazole and aniline functionalities are not isolated but are electronically connected through the methoxy (B1213986) (-O-CH₂-) bridge. This connection leads to a mutual influence on their respective reactivities.

The tetrazole ring is generally considered to be a strong electron-withdrawing group, a property that stems from the high electronegativity of its four nitrogen atoms. This electron-withdrawing influence is transmitted through the methoxy linker to the aniline ring. As a result, the electron density on the aniline's amino group is reduced compared to unsubstituted aniline. This decrease in electron density leads to a reduction in the basicity and nucleophilicity of the amino group. chemistrysteps.comdoubtnut.com Electron-withdrawing groups are known to decrease the basic strength of anilines. chemistrysteps.comdoubtnut.com

Furthermore, the electron-withdrawing nature of the tetrazolylmethoxy substituent deactivates the aniline ring towards electrophilic aromatic substitution. The amino group itself is a powerful activating, ortho-, para-directing group. chemistrysteps.com However, the deactivating effect of the substituent at the para position will moderate this activation, making electrophilic substitution reactions slower than in aniline or anilines with electron-donating para-substituents.

Conversely, the aniline moiety can influence the tetrazole ring. The lone pairs on the ether oxygen atom adjacent to the tetrazole ring can exert an electron-donating resonance effect on the ring system. Theoretical studies on substituted tetrazoles have shown that electron-donating groups can weaken the aromaticity of the tetrazole ring, while electron-withdrawing groups enhance it. pearson.com Therefore, the aniline-containing substituent may slightly decrease the aromatic stabilization and influence the acidity (pKa) of the tetrazole's N-H proton. pearson.com Studies have shown that the acidity of tetrazoles correlates well with the Hammett constants of substituents on an attached aromatic ring, confirming that such electronic effects are effectively transmitted.

Table of Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₉N₅O |

| Aniline | C₆H₇N |

| Cyclohexylamine | C₆H₁₃N |

| Nitrobenzene | C₆H₅NO₂ |

| Quinone (p-benzoquinone) | C₆H₄O₂ |

| Azobenzene | C₁₂H₁₀N₂ |

| (Tetrazol-5-yl)-acetic acid | C₃H₄N₄O₂ |

Photochemical Reactions and Stability

The photolysis of tetrazole derivatives is a well-documented area of study. A general characteristic of the photochemistry of tetrazoles is the cleavage of the heterocyclic ring upon irradiation. nih.govosti.govacs.org This ring-opening can proceed through various degradation pathways, which are highly influenced by the nature of the substituents on the tetrazole ring and the solvent in which the reaction is carried out. nih.govosti.govacs.orgrsc.org A common photochemical reaction for many tetrazole compounds is the extrusion of a molecule of nitrogen (N₂). rsc.org The stability of the resulting photoproducts is also a critical factor, with some being stable enough for isolation while others are transient intermediates. nih.gov

For instance, studies on bis(1H-tetrazol-5-yl)amine have shown that it undergoes partial degradation under simulated sunlight and complete degradation under UV light at 254 nm. iaea.org The photodegradation pathways for this compound were found to involve either the initial loss of hydrazoic acid (HN₃) or the loss of molecular nitrogen (N₂), depending on the irradiation conditions. iaea.org In the case of 1-(4-fluorophenyl)-5-(2-halogenophenyl)tetrazoles, a competition between the cleavage of the carbon-halogen bond and the photoelimination of nitrogen from the tetrazole ring was observed, highlighting the influence of other functional groups on the photochemical outcome. wikipedia.org

On the other hand, the aniline and anisole (B1667542) moieties also exhibit distinct photochemical reactivity. Aniline and its derivatives are known to undergo photodissociation. osti.goviaea.org The presence of the electron-donating amino and methoxy groups in the 4-methoxyaniline portion of the molecule is expected to influence the electronic transitions and subsequent photochemical reactions. Anisole derivatives, for example, can participate in photochemical 1,3-addition reactions with olefins.

Given the structure of this compound, several photochemical pathways can be postulated. Upon absorption of UV radiation, the molecule will be promoted to an excited state. From this excited state, the most probable photochemical reactions would involve the tetrazole ring, due to its inherent photosensitivity.

One likely pathway is the cleavage of the tetrazole ring, potentially leading to the extrusion of N₂. The nature of the substituent at the 5-position (the -OCH₂- group connected to the aniline ring) would play a significant role in the subsequent steps. The resulting radical or diradical intermediate could undergo various rearrangements or reactions with the solvent or other molecules.

Another possibility is the cleavage of the N-N or C-N bonds within the tetrazole ring, leading to a variety of reactive intermediates. The specific products formed would be highly dependent on the reaction conditions, including the wavelength of light used, the solvent, and the presence of other reagents.

The 4-methoxyaniline part of the molecule could also be involved in photochemical processes. The electron-rich aromatic ring could be susceptible to photooxidation or other photochemical transformations. However, the tetrazole moiety is generally considered to be the more photolabile part of the molecule.

It is important to note that without specific experimental data for this compound, the discussion of its photochemical reactions and stability remains speculative and is based on the known reactivity of its constituent chemical motifs. Detailed studies, including quantum yield determinations and product analysis under various photochemical conditions, would be necessary to fully elucidate the photochemical behavior of this compound.

Applications in Advanced Chemical Research Strictly Non Biological

Role as a Building Block in Synthetic Organic Chemistry

The distinct reactivity of the aniline (B41778) and tetrazole moieties within 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline allows for its use as a foundational unit in the construction of more complex molecular architectures.

The presence of both an amino group and a tetrazole ring enables this compound to participate in reactions that build large, sophisticated organic structures. The aniline functional group can undergo a wide range of transformations, such as diazotization, acylation, and N-alkylation, while the tetrazole ring provides multiple nitrogen atoms that can engage in various cycloaddition and substitution reactions. This dual reactivity is instrumental in synthesizing complex, polyfunctional molecules. Tetrazole derivatives, in general, are increasingly used as building blocks in multicomponent reactions (MCRs), which allow for the creation of intricate molecules in a single step. beilstein-journals.orgbeilstein-journals.org The structure of this compound is well-suited for such synthetic strategies, serving as a cornerstone for assembling elaborate organic frameworks.

A synthon is a conceptual unit within a molecule that facilitates the formation of a specific chemical bond during synthesis. This compound can be regarded as a bifunctional synthon, offering two independent points for molecular diversification. The aniline moiety can be modified to introduce a wide array of substituents, while the tetrazole ring can be N-alkylated or used in coordination chemistry. This orthogonal reactivity allows for the systematic and efficient generation of large collections of related but structurally distinct compounds, known as chemical libraries. These libraries are crucial for screening and discovering new materials with novel chemical or physical properties. The use of tetrazole aldehydes as building blocks in MCRs exemplifies a strategy to generate diverse scaffolds, a principle that can be extended to aniline-functionalized tetrazoles. beilstein-journals.org

Table 1: Potential Reactions for Library Synthesis This table illustrates the potential independent reactions at the two key functional groups of this compound for generating chemical libraries.

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

| Aniline (-NH₂) | Acylation | Acid chlorides, Anhydrides | Amide linkage |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary amine | |

| Diazotization/Sandmeyer | NaNO₂, HCl; CuX | Aryl halide, Aryl cyanide | |

| Tetrazole Ring | N-Alkylation | Alkyl halides, Sulfates | N-substituted tetrazole |

| Coordination | Metal salts | Metal complex/polymer |

Applications in Materials Science

The unique combination of a polymerizable aniline group and a nitrogen-rich, coordinatively active tetrazole ring positions this compound as a promising candidate for the development of advanced functional materials.

Aniline and its derivatives are well-known monomers for the synthesis of polyaniline (PANI), a prominent conducting polymer. kpi.ua The chemical or electrochemical oxidative polymerization of the aniline group in this compound would yield a functionalized polyaniline. In this polymer, the tetrazole-methoxy side chains would be regularly appended to the polymer backbone. These side chains could impart novel properties to the resulting material, such as:

Enhanced Solubility: The side groups may improve solubility in common organic solvents compared to unsubstituted polyaniline. capes.gov.br

Metal Ion Coordination: The tetrazole rings can act as binding sites for metal ions, allowing for the creation of polymer-metal composite materials.

Modified Electronic Properties: The electron-withdrawing nature of the tetrazole ring could influence the electronic and conductive properties of the polyaniline backbone.

The synthesis of polymers from substituted anilines is a well-established method for tuning the properties of the final material. nih.gov

Table 2: Nitrogen Content of Energetic Moieties This table provides a comparison of the nitrogen content by mass for the tetrazole ring and other common energetic functional groups.

| Moiety | Chemical Formula | Molar Mass ( g/mol ) | Nitrogen Mass % |

| Tetrazole | CH₂N₄ | 70.05 | 80.0% |

| Triazole | C₂H₃N₃ | 69.07 | 60.8% |

| Nitro Group | -NO₂ | 46.01 | 30.4% |

| Azide (B81097) Group | -N₃ | 42.02 | 100.0% |

The tetrazole ring is an exceptionally versatile ligand in coordination chemistry. Upon deprotonation, the resulting tetrazolate anion can coordinate to metal ions through one or more of its four nitrogen atoms, acting as a multidentate linker. unimi.it This ability to bridge multiple metal centers makes tetrazole derivatives, including this compound, excellent candidates for constructing coordination polymers (CPs) and Metal-Organic Frameworks (MOFs). unimi.itresearchgate.net

MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands. The structure of this compound offers several potential coordination modes:

Tetrazolate Bridging: The deprotonated tetrazole ring can bridge metal centers to form 1D, 2D, or 3D networks. unimi.it

Aniline Coordination: The nitrogen atom of the aniline group can also coordinate to metal centers, although it is a weaker donor than the tetrazolate.

Multimodal Linking: The presence of two distinct coordinating groups (tetrazole and aniline) allows for the possibility of forming complex, heterofunctional frameworks.

The combination of a tetrazole and another donor group on a single ligand is a fruitful strategy for creating novel MOF structures with potentially interesting properties for gas storage, separation, or catalysis. unimi.it

Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the non-biological applications of the chemical compound This compound in the field of analytical chemistry.

While the broader classes of compounds, such as aniline derivatives and tetrazoles, have been investigated for various applications in analytical and materials science, the direct application of this particular molecule for the specified analytical methodologies is not documented. Aniline derivatives have been explored for the development of chemical sensors, and tetrazole compounds are widely recognized for their applications in medicinal chemistry. However, this specific combination and its use in non-biological analytical chemistry as a sensor reagent or derivatization agent has not been a subject of published research found during the search.